molecular formula C12H8Cl2O B1620329 2,4-Dichlorodiphenyl ether CAS No. 51892-26-3

2,4-Dichlorodiphenyl ether

Cat. No.: B1620329
CAS No.: 51892-26-3
M. Wt: 239.09 g/mol
InChI Key: KXIPYLZZJZMMPD-UHFFFAOYSA-N
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Description

2,4-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of polychlorinated diphenyl ether, which consists of two benzene rings connected by an oxygen atom, with two chlorine atoms attached to the benzene rings at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorodiphenyl ether can be synthesized through the Ullmann reaction, which involves the coupling of 2,4-dichlorophenol with chlorobenzene in the presence of a copper catalyst. The reaction typically occurs at elevated temperatures ranging from 120°C to 220°C .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of dichlorobenzene and phenol or fortified phenol. The reaction is catalyzed by a copper compound or a mixture of copper and iodide compounds, with the presence of a chlorine hydride absorbent such as sodium hydroxide or potassium hydroxide .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorodiphenyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction can lead to the formation of diphenyl ethers with fewer chlorine atoms.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a copper catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution: Formation of phenols or other substituted diphenyl ethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of partially dechlorinated diphenyl ethers.

Scientific Research Applications

2,4-Dichlorodiphenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichlorodiphenyl ether involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to specific molecular targets, such as enzymes and receptors, disrupting normal cellular functions. This disruption can result in antibacterial or antifungal effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2,4-Dichlorodiphenyl ether is part of a larger family of polychlorinated diphenyl ethers, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

  • 2,2’-Dichlorodiphenyl ether
  • 2,3-Dichlorodiphenyl ether
  • 2,4’-Dichlorodiphenyl ether
  • 2,5-Dichlorodiphenyl ether
  • 2,6-Dichlorodiphenyl ether

Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other polychlorinated diphenyl ethers, it may exhibit different levels of toxicity and environmental persistence .

Properties

IUPAC Name

2,4-dichloro-1-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIPYLZZJZMMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199847
Record name 2,4-Dichlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51892-26-3
Record name 2,4-Dichlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V3OO5743
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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